Picolinic acid
Overview
Description
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . It is also a catabolite of the amino acid tryptophan through the kynurenine pathway .
Molecular Structure Analysis
Picolinic acid is a pyridinemonocarboxylic acid in which the carboxy group is located at position 2 . It is a conjugate acid of a picolinate .
Chemical Reactions Analysis
In synthetic organic chemistry, picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
Physical And Chemical Properties Analysis
Picolinic acid is a white solid that is soluble in water . It is very soluble in water (for T ≈ 293 K, CPA ≈ 862.5 g·kg −1), less soluble in ethanol (CPA ≈ 57.1 g·kg −1), and even less in acetonitrile (CPA ≈ 17.0 g·kg −1) .
Scientific Research Applications
Metal Ion Separation and Detection
Picolinic acid has been utilized as a chelating agent in the separation of metal ions like manganese(II), copper(II), nickel(II), and others via reversed-phase liquid chromatography. It facilitates the retention and sensitive UV detection of transition metal ions, demonstrating its utility in the purification and analysis of metal ions in complex samples, such as galvanic bath wastewater (Nesterenko et al., 1994).
Molecular Biology and Biochemistry
In molecular biology, picolinic acid has shown potential in activating transcription pathways, as observed in the inducible nitric oxide synthase gene (iNOS) in murine macrophages. This highlights picolinic acid's role in modulating gene expression related to immune responses and cellular signaling (Melillo et al., 1995).
Antimicrobial Activities
Picolinic acid and its derivatives have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. This broad-spectrum antimicrobial activity suggests its potential application in developing new antimicrobial agents (Tamer et al., 2018).
Biomedical Research
In biomedical research, picolinic acid has been explored for its effects on bone health. It induces osteogenic differentiation of mesenchymal stem cells in vitro and has an anabolic effect on bone in vivo, suggesting its potential as a therapeutic agent for osteoporosis (Duque et al., 2020).
Environmental Biodegradation
Picolinic acid degradation pathways have been studied in microorganisms like Alcaligenes faecalis, highlighting the microbial processes that can degrade this compound. Such studies are essential for understanding and mitigating picolinic acid's environmental impact, providing insights into bioremediation strategies (Qiu et al., 2019).
Safety And Hazards
Future Directions
Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
properties
IUPAC Name |
pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | picolinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
Record name | Picolinic acid | |
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DSSTOX Substance ID |
DTXSID7031903 | |
Record name | Picolinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Picolinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
Record name | Picolinic acid | |
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Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
Record name | Picolinic acid | |
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Product Name |
Picolinic acid | |
CAS RN |
98-98-6, 32075-31-3, 88161-53-9 | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Record name | Pyridinecarboxylic acid | |
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Record name | Picolinic acid | |
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Record name | 2-Pyridinecarboxylic acid | |
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Record name | Picolinic acid | |
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Record name | Pyridine-2-carboxylic acid | |
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Record name | PICOLINIC ACID | |
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Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
136.5 °C | |
Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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